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Compound of Interest

Compound Name: Methylbutynol

Cat. No.: B8815637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylbutynol (2-methyl-3-butyn-2-ol) is a versatile and economically significant starting

material in the fragrance and flavor industry. Derived from the reaction of acetylene and

acetone, this C5 building block serves as a crucial precursor for the synthesis of a wide array of

terpenoids and other aroma chemicals. Its strategic importance lies in its ability to be

transformed into key intermediates such as methylbutenol, dehydrolinalool, and linalool, which

are subsequently converted into valuable fragrance compounds like geraniol, nerol, citral, and

the ionones. This document provides detailed application notes and experimental protocols for

the synthesis of various fragrance molecules starting from methylbutynol.

Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants,

intermediates, and final products is essential for successful synthesis and purification.
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y
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l
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α-
Ionone

β-
Ionone

Molecula

r Formula
C₅H₈O C₅H₁₀O C₁₀H₁₈O C₁₀H₁₈O C₁₀H₁₈O C₁₃H₂₀O C₁₃H₂₀O

Molecula

r Weight

84.12

g/mol

86.13

g/mol

154.25

g/mol

154.25

g/mol

154.25

g/mol

192.30

g/mol

192.30
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Appeara
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Colorless

liquid

Colorless

liquid

Colorless

liquid

Colorless
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yellow

liquid

Colorless

liquid

Colorless

to light

yellow

liquid

Colorless

to pale

yellow

liquid

Odor

Profile

Camphor

-like

Green,

fruity

Floral,

woody,

citrus

Rosy,

floral

Fresh,

sweet,

rosy,

citrusy

Woody,

violet,

fruity

Woody,

violet,

raspberry

Boiling

Point
104 °C

130-131

°C

198-199

°C

229-230

°C

226-227

°C

125-127

°C @ 12

mmHg

134-135

°C @ 12

mmHg

Solubility

in Water
Miscible Soluble

Slightly

soluble

Slightly

soluble

Slightly

soluble
Insoluble Insoluble

CAS

Number
115-19-5 115-18-4 78-70-6 106-24-1 106-25-2 127-41-3 79-77-6

Synthetic Pathways from Methylbutynol
Methylbutynol is a cornerstone for the synthesis of numerous fragrance compounds. The

following diagram illustrates the key transformation pathways.
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Key synthetic routes from Methylbutynol to fragrance compounds.

Experimental Protocols
Protocol 1: Selective Hydrogenation of Methylbutynol to
Methylbutenol
This protocol describes the partial hydrogenation of the triple bond in methylbutynol to a

double bond to yield methylbutenol, a key intermediate. The use of a Lindlar catalyst is crucial

for achieving high selectivity.

Materials:

2-Methyl-3-butyn-2-ol (Methylbutynol)

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

Hexane (or other suitable solvent)

Hydrogen gas (H₂)

Reaction vessel (e.g., Parr autoclave)
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Filtration apparatus

Procedure:

In a high-pressure reaction vessel, dissolve methylbutynol in hexane.

Add the Lindlar catalyst to the solution. The catalyst loading is typically 0.5-2% by weight

relative to the methylbutynol.

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas to remove any air.

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 atm).

Stir the reaction mixture vigorously and heat to a controlled temperature (e.g., 25-65 °C).[1]

Monitor the reaction progress by gas chromatography (GC) to track the consumption of

methylbutynol and the formation of methylbutenol. The reaction is typically complete within

a few hours.

Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and

purge with nitrogen.

Filter the reaction mixture to remove the catalyst.

The filtrate, containing methylbutenol, can be purified by distillation if required.

Quantitative Data:

Catalyst
Substra
te

Solvent
Temper
ature
(°C)

Pressur
e (bar)

Convers
ion (%)

Selectiv
ity to
Methylb
utenol
(%)

Referen
ce

Lindlar
Methylbu

tynol
Hexane 25-65 1-20 >99 97-99 [1]

Pd/γ-

Al₂O₃

Methylbu

tynol
- 25-45 1-5 20-41 88-97 [1]
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Protocol 2: Synthesis of Dehydrolinalool and
subsequent conversion to Linalool
This two-step process involves the ethynylation of 6-methyl-5-hepten-2-one to form

dehydrolinalool, which is then selectively hydrogenated to produce linalool.[2]

Step A: Synthesis of Dehydrolinalool

Materials:

6-Methyl-5-hepten-2-one

Acetylene gas

Liquid ammonia

Alkali catalyst (e.g., sodium amide)

Reaction vessel suitable for low temperatures and pressure

Procedure:

In a reaction vessel cooled with a dry ice/acetone bath, condense liquid ammonia.

Dissolve the alkali catalyst in the liquid ammonia.

Bubble acetylene gas through the solution.

Slowly add 6-methyl-5-hepten-2-one to the reaction mixture while maintaining the low

temperature.

Allow the reaction to proceed with stirring until completion, as monitored by GC.

After the reaction, carefully quench the mixture and separate the organic phase.

The crude dehydrolinalool is then purified by distillation.

Step B: Selective Hydrogenation to Linalool
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Materials:

Dehydrolinalool

Lindlar catalyst

Solvent (e.g., ethanol)

Hydrogen gas

Hydrogenation apparatus

Procedure:

Dissolve dehydrolinalool in the chosen solvent in a hydrogenation vessel.

Add the Lindlar catalyst (typically 0.5-2% by weight of dehydrolinalool).[2]

Purge the vessel with hydrogen gas.

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-2.0 MPa).[2]

Stir the mixture at a controlled temperature (e.g., 30-70 °C) until the theoretical amount of

hydrogen is consumed.[2]

Monitor the reaction by GC to ensure the selective formation of linalool and avoid over-

hydrogenation to dihydrolinalool.[3]

Upon completion, filter off the catalyst and purify the linalool by vacuum distillation.

Quantitative Data:
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Step Catalyst
Temperat
ure (°C)

Pressure
(MPa)

Conversi
on (%)

Selectivit
y/Yield
(%)

Referenc
e

Hydrogena

tion
Lindlar 30-70 0.1-2.0 99.5

98.0

(Selectivity

)

[3]

Hydrogena

tion

Pd/Al₂O₃

(mod.)
80-100 0.5-1.5 >99 >99 (Yield) [2]

Protocol 3: Isomerization of Linalool to Geraniol and
Nerol
This protocol describes the rearrangement of linalool to a mixture of its isomers, geraniol and

nerol, using a vanadium-based catalyst.

Materials:

L-Linalool (98% purity)

Tetrabutyl titanate

Vanadium derivative catalyst (e.g., vanadyl acetylacetonate)

Reaction kettle with heating and stirring capabilities

Hydrolysis setup

Reduced pressure distillation apparatus

Procedure:

To a reaction kettle, add L-linalool, tetrabutyl titanate, and the vanadium derivative catalyst. A

general weight ratio is approximately 0.8-1.0 parts L-linalool, 0.7-0.9 parts tetrabutyl titanate,

and 0.008-0.02 parts vanadium catalyst.[4]

Heat the reaction mixture to 160-180°C with constant stirring.[4]
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Maintain the reaction at this temperature for 10-16 hours.[4]

After the reaction is complete, cool the mixture and perform hydrolysis to decompose the

catalyst and any intermediates.

The crude product is then purified by rectification under reduced pressure to separate

geraniol and nerol from unreacted linalool and byproducts.

Quantitative Data for Linalool Isomerization:

Catalyst
System

Temperat
ure (°C)

Pressure
(MPa)

Reaction
Time (h)

Linalool
Conversi
on (%)

Geraniol/
Nerol
Selectivit
y (%)

Referenc
e

Vanadium

Complex &

Boric Acid

Ester

Not

Specified

Not

Specified

Not

Specified
70.8 98.2 [4][5]

Transition

Metal

Oxide &

Boric Acid

Ester

50-250 0.01-1.0 3-12 >45 >95 [4]

Protocol 4: Synthesis of Geranyl Acetone via Carroll
Rearrangement
This protocol outlines the synthesis of geranyl acetone, a fragrance compound with a fresh,

floral-fruity (magnolia) scent, from linalool using the Carroll rearrangement.[6]

Materials:

Linalool

Ethyl acetoacetate (or methyl acetoacetate)[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_Geraniol_and_Nerol_from_L_Linalool.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_Geraniol_and_Nerol_from_L_Linalool.pdf
https://www.semanticscholar.org/paper/ISOMERIZATION-OF-LINALOOL-TO-GERANIOL-NEROL-BY-Xie-feng/b566c64db6fd7511b1788b592bbb77cd7f409f3a
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_Geraniol_and_Nerol_from_L_Linalool.pdf
https://www.chemicalbook.com/article/geranyl-acetone-properties-production-process-and-uses.htm
https://patents.google.com/patent/CN112250554B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8815637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Catalyst (e.g., aluminum oxide or sodium dihydrogen phosphate)[6][7]

Reaction vessel with heating and distillation capabilities

Procedure:

Charge the reaction vessel with linalool and the catalyst (e.g., aluminum oxide at 3.5-5% of

the weight of linalool).[7]

Heat the mixture to the reaction temperature (e.g., 150-180 °C for aluminum oxide catalyst or

170 °C for sodium dihydrogen phosphate catalyst).[6][7]

Slowly add ethyl acetoacetate (or methyl acetoacetate) to the reaction mixture. The molar

ratio of linalool to the acetoacetate is typically 1:1 to 1:2.[6][7]

The reaction proceeds with the elimination of ethanol (or methanol) and carbon dioxide,

which can be removed by distillation.

Maintain the reaction for several hours (e.g., 8 hours with sodium dihydrogen phosphate

catalyst) until completion, as monitored by GC.[6]

After the reaction, cool the mixture. If a solid catalyst is used, it can be removed by filtration.

The crude geranyl acetone is then purified by vacuum distillation.

Quantitative Data:

Catalyst
Linalool:Ac
etoacetate
Ratio

Temperatur
e (°C)

Reaction
Time (h)

Yield (%) Reference

Sodium

Dihydrogen

Phosphate

1:2 170 8 97.5 [6]

Aluminum

Oxide

1:1-1.3

(methyl

acetoacetate)

150-180 Not specified High [7]
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Protocol 5: Synthesis of Ionones from Citral
This two-step protocol describes the synthesis of ionones, which have a characteristic violet

scent, starting from citral. Citral can be synthesized from the intermediates derived from

methylbutynol.

Step A: Synthesis of Pseudoionone

Materials:

Citral

Acetone

Aqueous sodium hydroxide solution (e.g., 10%)

Ether (or other suitable organic solvent)

Separatory funnel

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

In a flask, mix citral with an excess of acetone.

Cool the mixture in an ice bath.

Slowly add the aqueous sodium hydroxide solution with stirring, maintaining a low

temperature.

After the addition is complete, continue stirring for a short period.

Transfer the mixture to a separatory funnel and separate the aqueous layer.

Wash the organic layer with water and then with a brine solution.

Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure, and purify the resulting pseudoionone by

vacuum distillation.

Step B: Cyclization of Pseudoionone to Ionones

Materials:

Pseudoionone

Acid catalyst (e.g., concentrated sulfuric acid or 85% phosphoric acid)

Solvent (e.g., toluene)

Reaction vessel with temperature control

Procedure:

Dissolve pseudoionone in the chosen solvent in the reaction vessel.

Cool the mixture in an ice bath.

Slowly add the acid catalyst while maintaining a low temperature. The choice of acid affects

the ratio of α- and β-ionone produced. 85% phosphoric acid favors the formation of α-ionone,

while concentrated sulfuric acid favors β-ionone.[8]

After the addition, allow the reaction to proceed at a controlled temperature (e.g., 80 °C with

phosphoric acid) for a specific duration.[8]

Quench the reaction by pouring the mixture into ice water.

Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and

then with water.

Dry the organic layer and remove the solvent.

The resulting mixture of ionones can be separated and purified by fractional distillation under

vacuum.
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Quantitative Data for Pseudoionone Synthesis and Cyclization:

Step
Catalyst/Re
agent

Temperatur
e (°C)

Yield (%)
Product
Ratio
(α:β:γ)

Reference

Condensation
Sodium

Hydroxide
Low 70-80 - [8]

Cyclization

85%

Phosphoric

Acid

80
up to 91

(overall)

57.2 : 16.1 :

17.7
[8]

Logical Workflow for Fragrance Synthesis from
Methylbutynol
The following diagram illustrates the logical progression of experimental steps from the

precursor to the final fragrance products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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